

The Hydroxynicotinate Scaffold: A Technical Guide to its Biological Significance and Therapeutic Potential

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Compound of Interest

Compound Name: *Ethyl 6-hydroxynicotinate*

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The hydroxynicotinate scaffold, a hydroxyl-substituted derivative of nicotinic acid (Vitamin B3), has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent biological activity, coupled with its synthetic tractability, makes it a compelling starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the hydroxynicotinate scaffold, focusing on its diverse roles in enzymatic reactions, cellular signaling, and its potential as a lead structure for drug development.

Enzymatic Interactions: The Case of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

A key biological role of the hydroxynicotinate scaffold is exemplified by the interaction of 6-hydroxynicotinic acid with 6-hydroxynicotinate 3-monooxygenase (NicC). This flavin-dependent monooxygenase is a crucial enzyme in the aerobic degradation pathway of nicotinic acid in several bacterial species. NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).

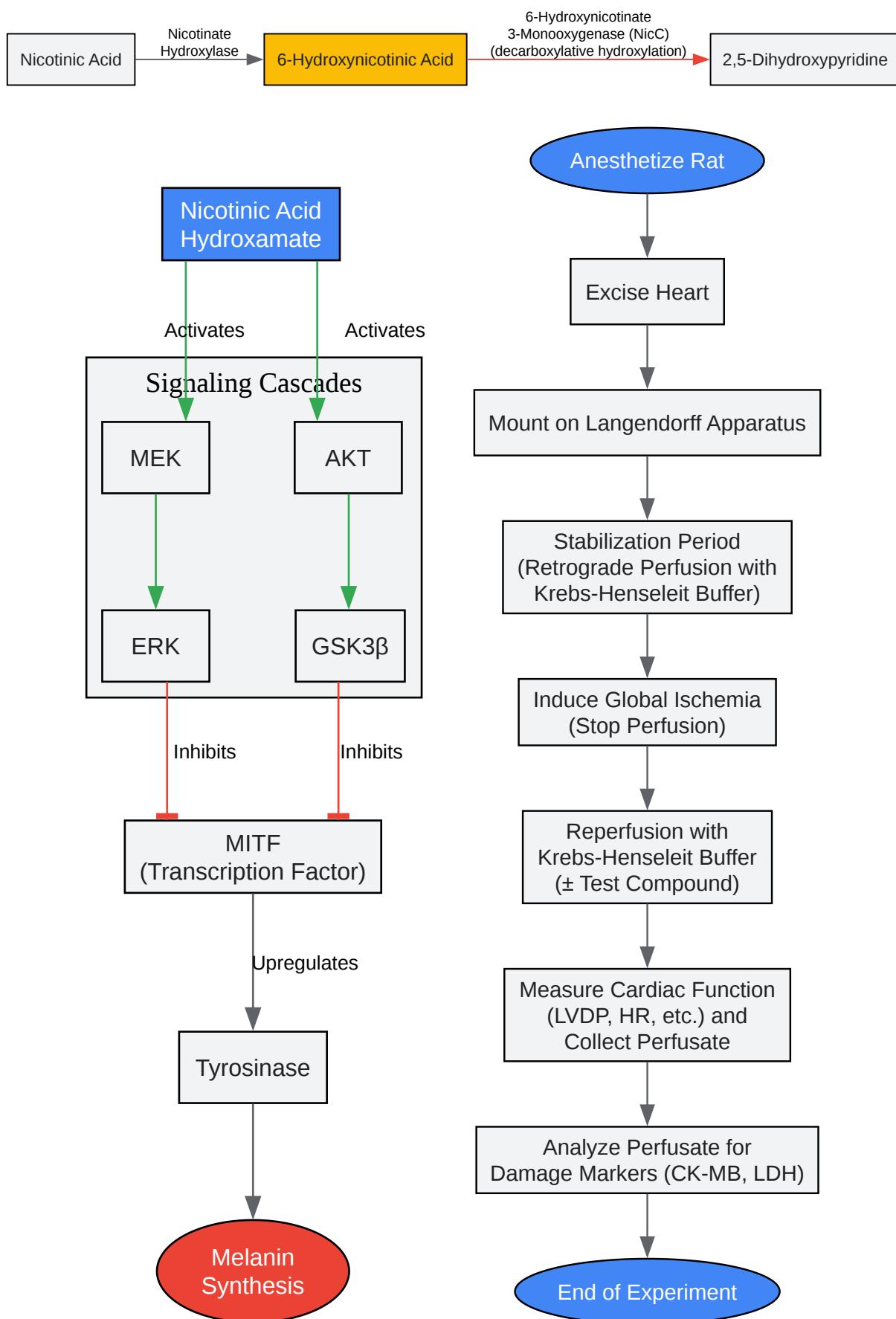
Enzyme Kinetics

The kinetic parameters of NicC have been characterized, providing valuable insights into its catalytic efficiency. The table below summarizes key kinetic data for the enzyme from *Bordetella bronchiseptica* RB50 and *Pseudomonas putida*.

Enzyme Source	Substrate/Inhibitor	Parameter	Value	Reference
<i>B. bronchiseptica</i> RB50	6-HNA	kcat/KM	$5.0 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	[1]
<i>B. bronchiseptica</i> RB50	6-HNA	KM	$85 \pm 13 \mu\text{M}$	[1]
<i>B. bronchiseptica</i> RB50	6-hydroxynicotinaldehyde	Ki	$3000 \pm 400 \mu\text{M}$	[1]
<i>P. putida</i> (H47Q variant)	6-HNA	KM	$2 \pm 1 \mu\text{M}$	[2]
<i>P. putida</i> (H47Q variant)	6-HNA	Ki	$0.28 \pm 0.07 \text{ mM}$	[2]
<i>P. putida</i> (wild-type)	6-HNA	KM	$97 \mu\text{M}$	[2]

Bacterial Nicotinic Acid Degradation Pathway

The enzymatic degradation of nicotinic acid, initiated by the hydroxylation of the pyridine ring, represents a fundamental biochemical pathway in certain bacteria. The following diagram illustrates the initial steps of this pathway, highlighting the role of 6-hydroxynicotinate.



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References

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- 2. Ligand bound structure of a 6-hydroxynicotinic acid 3-monoxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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